5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile
Description
Properties
IUPAC Name |
5-morpholin-4-ylpyrazolo[1,5-a]quinazoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-9-11-10-17-20-13-4-2-1-3-12(13)15(18-14(11)20)19-5-7-21-8-6-19/h1-4,10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMVEKOZWMIKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=NN3C4=CC=CC=C42)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194626 | |
| Record name | 5-(4-Morpholinyl)pyrazolo[1,5-a]quinazoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124570-61-2 | |
| Record name | 5-(4-Morpholinyl)pyrazolo[1,5-a]quinazoline-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124570-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Morpholinyl)pyrazolo[1,5-a]quinazoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate to form the pyrazoloquinazoline core. The morpholine ring is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anti-Inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[1,5-a]quinazoline derivatives, including 5-morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile. Research indicates that compounds in this class can inhibit key inflammatory pathways, particularly those involving mitogen-activated protein kinases (MAPKs) such as ERK2 and JNK3.
- Mechanism of Action :
- These compounds may act as ligands for MAPKs, suggesting a mechanism where they bind to these proteins, modulating their activity and subsequently reducing inflammation.
- In vitro studies have shown significant inhibition of NF-κB activation, a critical pathway in inflammatory responses, with IC50 values indicating strong potency (values as low as 4.8 µM reported) .
Anticancer Activity
The structure of this compound suggests potential anticancer applications due to its ability to interfere with cell signaling pathways involved in tumor growth.
- Targeted Therapeutics :
- Compounds derived from this scaffold have been explored for their ability to inhibit cancer cell proliferation by targeting specific kinases implicated in cancer progression.
- Studies have demonstrated that certain derivatives exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells .
Case Study 1: In Vivo Efficacy
In a study examining the effects of pyrazolo[1,5-a]quinazoline derivatives on ulcerative colitis models, researchers found that administration of these compounds significantly alleviated symptoms with minimal side effects. The study noted a dose-dependent response, reinforcing the compound's therapeutic potential in inflammatory bowel diseases .
Case Study 2: Molecular Docking Studies
Molecular docking analyses have been conducted to predict the binding affinities of this compound to various protein targets. Results indicated high-affinity interactions with key MAPKs, supporting the hypothesis that these compounds could serve as lead candidates for drug development aimed at inflammatory and oncological conditions .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Core Heterocyclic Systems
The pyrazoloquinazoline core distinguishes 5-morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile from analogs like pyrazolopyrimidines (e.g., 5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, C₈H₆N₄) and pyrazolopyridines (e.g., 5-bromo-pyrazolo[1,5-a]pyridine-3-carbonitrile, C₈H₄BrN₃). The quinazoline core provides greater aromaticity and electron-deficient character compared to pyrimidine or pyridine systems, influencing binding affinity in biological targets .
Substituent Effects
- Morpholine vs. Methoxy/Nitro Groups : The morpholine group in the target compound improves water solubility compared to 5-methoxy-8-nitropyrazolo[1,5-a]quinazoline-3-carboxamide derivatives, which rely on nitro and methoxy groups for electronic effects but suffer from lower solubility .
- Cyano vs. Carboxamide: The cyano group at position 3 enhances metabolic stability relative to carboxamide analogs (e.g., 5-(methylamino)-8-nitropyrazolo[1,5-a]quinazoline-3-carboxamide), which may undergo hydrolysis in vivo .
Table 1: Key Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₁₅H₁₃N₅O | 279.3 | Morpholine, Cyano |
| 5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile | C₁₁H₆N₄O | 210.19 | Oxo, Cyano |
| 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | C₈H₆N₄ | 158.16 | Methyl, Cyano |
| 5-Bromo-pyrazolo[1,5-a]pyridine-3-carbonitrile | C₈H₄BrN₃ | 222.04 | Bromo, Cyano |
Anti-Inflammatory and Kinase Inhibition
The target compound’s morpholine group may modulate kinase binding, as seen in 5-methoxy-8-nitropyrazolo[1,5-a]quinazoline-3-carboxamide, which inhibits AP-1/NF-κB activation with IC₅₀ values in the nanomolar range . Molecular docking studies suggest that the morpholine oxygen participates in hydrogen bonding with kinase active sites, a feature absent in nitro or methyl-substituted analogs .
Antimicrobial Activity
Pyrazolopyrimidine derivatives like 7-(hexahydro-1,3-dioxo-1H-isoindol-2(3H)-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibit broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against Gram-positive bacteria) .
Biological Activity
5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer therapies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H13N5O
- Molecular Weight : 279.3 g/mol
- CAS Number : 124570-61-2
The compound features a unique pyrazoloquinazoline core with a morpholine ring and a carbonitrile group, which contribute to its biological properties.
The primary targets of this compound are three mitogen-activated protein kinases (MAPKs):
- Extracellular Signal-Regulated Kinase 2 (ERK2)
- p38α
- c-Jun N-terminal Kinase 3 (JNK3)
Binding Affinity and Interaction
Molecular modeling studies suggest that this compound can effectively bind to these kinases, with the highest complementarity observed for JNK3. The inhibition of these MAPKs leads to modulation of cellular responses associated with inflammation and cancer progression .
Anti-Inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells (THP-1Blue). This inhibition is crucial for reducing inflammatory responses in various pathologies .
Anticancer Potential
The compound's ability to modulate MAPK signaling pathways suggests potential applications in cancer therapy. By targeting JNK3 and other MAPKs, it may inhibit tumor growth and metastasis. In vitro studies have shown that derivatives of pyrazoloquinazoline compounds can lead to decreased viability of cancer cell lines through similar mechanisms .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability due to its molecular structure. The compound's interactions with protein kinases suggest effective absorption and distribution within biological systems, although specific pharmacokinetic data remain to be fully characterized in vivo.
Table 1: Summary of Biological Activities
| Activity Type | Target Kinases | Effect | Reference |
|---|---|---|---|
| Anti-inflammatory | ERK2, p38α, JNK3 | Inhibition of NF-κB | |
| Anticancer | JNK3 | Reduced cell viability |
Notable Research Findings
- Inhibition Studies : Compounds related to this compound demonstrated micromolar binding affinities for JNK family kinases, affirming their potential as lead compounds for anti-inflammatory drug development .
- In Vivo Models : Preliminary studies suggest that similar compounds can reduce inflammation in animal models without significant adverse effects, indicating a favorable therapeutic window for clinical applications .
Q & A
Q. What advanced characterization techniques resolve ambiguous NMR signals?
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons (e.g., distinguishing C7 and C8 signals in DMSO-d₆) .
- Dynamic NMR : Analyze temperature-dependent shifts to identify tautomeric forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
